

Application Notes and Protocols: Anti-Cnk5SS3A5Q Monoclonal Antibody

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Compound of Interest

Compound Name: Cnk5SS3A5Q

Cat. No.: B15189283

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Product Information

Attribute	Details	
Antibody Name	Anti-Cnk5SS3A5Q	
Target Protein	Hypothetical Protein Kinase Z (HPKZ)	
Gene ID	889921 (Hypothetical)	
Host Species	Mouse	
Clonality	Monoclonal	
Clone #	3A5Q	
Isotype	IgG2b, kappa	
Immunogen	Recombinant human HPKZ protein (amino acids 150-300)	
Purification	Protein A/G chromatography	
Formulation	Liquid in PBS, pH 7.4, with 0.02% sodium azide and 50% glycerol	
Storage	Store at -20°C. Avoid repeated freeze-thaw cycles.	



Applications

Application	Recommended Dilution	Notes
Western Blot (WB)	1:1000 - 1:5000	Predicted band size: 72 kDa
ELISA (Direct & Indirect)	1:2000 - 1:10000	
Immunohistochemistry (IHC)	1:100 - 1:500	Paraffin-embedded tissues
Immunoprecipitation (IP)	1:50 - 1:200	

Quantitative Data

Table 1: Western Blot Densitometry Analysis

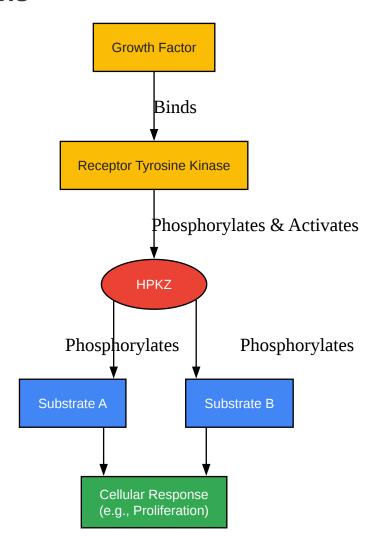
Cell Lysate	Treatment	Band Intensity (Arbitrary Units)	Fold Change vs. Control
HeLa	Untreated Control	15,234	1.0
HeLa	Activator-X (10μM, 1hr)	44,178	2.9
293T	Untreated Control	8,965	1.0
293T	Activator-X (10μM, 1hr)	25,102	2.8

Table 2: Indirect ELISA Titration



Antibody Dilution	OD 450nm (Coated with HPKZ)	OD 450nm (BSA Control)
1:1000	2.85	0.09
1:2000	2.11	0.08
1:4000	1.54	0.09
1:8000	0.88	0.07
1:16000	0.42	0.08
1:32000	0.19	0.07

Visualizations





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Caption: Hypothetical signaling pathway involving HPKZ.



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Caption: Western Blotting experimental workflow.

Protocols Western Blotting Protocol

- Sample Preparation:
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
 - Normalize all samples to a final concentration of 1-2 mg/mL with RIPA buffer.
 - Add 4X Laemmli sample buffer to the lysate, and heat at 95°C for 5 minutes.
- SDS-PAGE:
 - Load 20-30 μg of protein per lane onto a 4-20% Tris-glycine gel.
 - Run the gel at 120V for 90 minutes or until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 60-90 minutes at 4°C.



- Confirm transfer efficiency by Ponceau S staining.
- Immunodetection:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.
 - Incubate the membrane with Anti-**Cnk5SS3A5Q** antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with HRP-conjugated anti-mouse secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Prepare Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
 - Incubate the membrane with the ECL substrate for 1-5 minutes.
 - Capture the chemiluminescent signal using a digital imager.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

- Deparaffinization and Rehydration:
 - Deparaffinize slides in xylene (2 x 5 min).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 3 min each).
 - Rinse with distilled water.
- Antigen Retrieval:



- Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
- Allow slides to cool to room temperature for 20-30 minutes.
- Staining:
 - Wash slides with PBS.
 - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
 - Rinse with PBS.
 - Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
 - Incubate with Anti-Cnk5SS3A5Q antibody (diluted 1:200 in blocking buffer) overnight at 4°C.
 - Wash slides three times with PBS.
 - Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
 - Wash slides three times with PBS.
 - Incubate with streptavidin-HRP complex for 30 minutes.
- Detection and Counterstaining:
 - Wash slides three times with PBS.
 - Apply DAB substrate and monitor for color development (typically 1-10 minutes).
 - Rinse with distilled water to stop the reaction.
 - Counterstain with hematoxylin for 1-2 minutes.
 - Rinse with water.



- Dehydration and Mounting:
 - Dehydrate slides through a graded series of ethanol and xylene.
 - Mount with a permanent mounting medium.
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